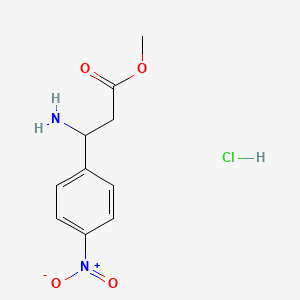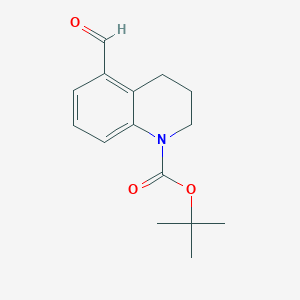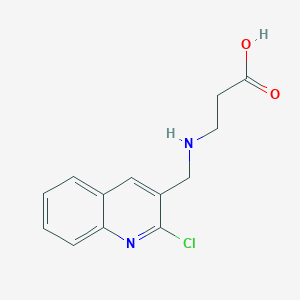
N'-Phenyl-1,8-naphthyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is a compound belonging to the 1,8-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The 1,8-naphthyridine scaffold has been extensively studied due to its potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide typically involves a multi-step process. One common method starts with the Friedländer synthesis, where 2-amino nicotinaldehyde and ethyl 3-oxo-3-phenylpropanoate are refluxed with triethylamine in ethanol to produce ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield 2-phenyl-1,8-naphthyridine-3-carbohydrazide .
Industrial Production Methods
Industrial production methods for N’-Phenyl-1,8-naphthyridine-3-carbohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different electrophiles can produce various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted 1,8-naphthyridine derivatives, which can exhibit different biological activities depending on the substituents introduced.
科学的研究の応用
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N’-Phenyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes. These actions contribute to its antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
1,8-Naphthyridine-3-carbonitrile: Known for its anti-tuberculosis activity.
1,8-Naphthyridine-3-yl-1,3,4-oxadiazole: Exhibits antimicrobial and antifungal activities.
2-Phenyl-1,8-naphthyridine-3-carboxylate: Used as an intermediate in the synthesis of various derivatives.
Uniqueness
N’-Phenyl-1,8-naphthyridine-3-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other 1,8-naphthyridine derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C15H12N4O |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
N'-phenyl-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H12N4O/c20-15(19-18-13-6-2-1-3-7-13)12-9-11-5-4-8-16-14(11)17-10-12/h1-10,18H,(H,19,20) |
InChIキー |
KLTYQYJSSREGGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CN=C3C(=C2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)


